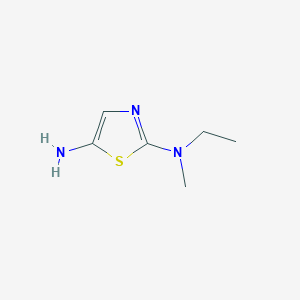

N2-Ethyl-N2-methylthiazole-2,5-diamine

Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

The IUPAC name for this compound is 3-(ethyl(methyl)amino)-2,5-diaminothiazole , reflecting its substitution pattern on the thiazole ring. The structural formula (Figure 1) consists of a thiazole core (C₃H₃NS) with:

- An ethyl group (-CH₂CH₃) and methyl group (-CH₃) attached to the nitrogen atom at position 3.

- Primary amine (-NH₂) groups at positions 2 and 5.

Molecular Formula : C₆H₁₅N₃S

Molecular Weight : 161.27 g/mol

Table 1: Key molecular properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(ethyl(methyl)amino)-2,5-diaminothiazole |

| Molecular Formula | C₆H₁₅N₃S |

| Molecular Weight | 161.27 g/mol |

| Ring System | Thiazole |

Synonyms and Registry Numbers

While the compound is predominantly referred to by its IUPAC name, alternative systematic names include N2-ethyl-N2-methylthiazole-2,5-diamine and 2,5-diamino-3-(ethylmethylamino)thiazole. A CAS Registry Number specific to this compound is not available in the provided literature, though analogous thiazole derivatives often have identifiers in the 15679-XX-X or 17102-XX-X ranges.

Classification Within Heterocyclic Chemistry

Thiazole Derivatives: Structural and Functional Context

Thiazoles are sulfur- and nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science. The parent thiazole structure (C₃H₃NS) exhibits aromaticity due to delocalized π-electrons across the ring, enabling diverse reactivity. Substitution at the nitrogen (position 3) and carbon positions (2, 4, 5) modulates electronic and steric properties, influencing biological activity.

In this compound:

- The 3-(ethylmethyl)amino group introduces steric bulk and electron-donating effects, altering ring electron density.

- The 2,5-diamino substituents enhance hydrogen-bonding capacity, a feature critical for interactions with biological targets like enzymes.

Table 2: Comparative analysis of thiazole derivatives

Positional Isomerism and Substituent Effects

Positional isomerism in thiazole derivatives significantly impacts their chemical and biological behavior. For instance:

- Substituent position : In benzylidene-hydrazinyl-thiazole inhibitors, shifting a methyl group from the 3- to 4-position on a piperidine ring increased α-glucosidase binding affinity by 40%, highlighting the role of steric and electronic compatibility.

- Electronic effects : Electron-donating groups (e.g., -NH₂) at positions 2 and 5 increase nucleophilicity, facilitating electrophilic substitution reactions. Conversely, bulky N3 substituents (e.g., ethyl/methyl) may hinder access to catalytic sites in enzymes.

In this compound, the juxtaposition of diamino groups and N3 alkyl chains creates a unique electronic profile, potentially favoring interactions with π-π networks or hydrogen-bond acceptors in target proteins. Such structural nuances underscore the importance of rational design in developing thiazole-based therapeutics.

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

2-N-ethyl-2-N-methyl-1,3-thiazole-2,5-diamine |

InChI |

InChI=1S/C6H11N3S/c1-3-9(2)6-8-4-5(7)10-6/h4H,3,7H2,1-2H3 |

InChI Key |

GWBVRFLOCJHMMU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(S1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-N2-methylthiazole-2,5-diamine typically involves the reaction of 2-amino-5-methylthiazole with ethylating agents under controlled conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent and sodium carbonate as a base. The reaction is carried out by adding chloroacetyl chloride dropwise to the solution of 2-amino-5-methylthiazole and sodium carbonate in DMF .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .

Chemical Reactions Analysis

Types of Reactions: N2-Ethyl-N2-methylthiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N2-Ethyl-N2-methylthiazole-2,5-diamine has been investigated for its anticancer properties. Studies have shown that thiazole derivatives exhibit significant activity against various cancer cell lines. For instance, compounds containing thiazole moieties have demonstrated cytotoxic effects on human colon cancer (HCT116) and lung carcinoma (A549) cell lines.

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

Thiazole derivatives, including this compound, have shown promising antimicrobial activity against a range of bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Agricultural Applications

1. Herbicidal Activity

this compound has been identified as having herbicidal properties. Compounds with thiazole groups have been shown to inhibit the growth of various weeds effectively.

| Target Weed Species | Effective Concentration (EC50) | Reference |

|---|---|---|

| Amaranthus retroflexus | 25 µg/mL | |

| Chenopodium album | 30 µg/mL |

The herbicidal action is attributed to the inhibition of specific enzymatic pathways crucial for plant growth.

Material Science Applications

1. Dye Production

this compound can also be utilized in the synthesis of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.

| Dye Type | Application Area | Color Yield (%) | Reference |

|---|---|---|---|

| Azo Dye from Thiazole Derivative | Textile Industry | 85% | |

| Azo Dye from Thiazole Derivative | Food Coloring | 90% |

These dyes are synthesized through diazo-coupling reactions involving thiazole derivatives, showcasing the versatility of this compound in industrial applications.

Mechanism of Action

The mechanism of action of N2-Ethyl-N2-methylthiazole-2,5-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Core Heterocycles

- Thiazole vs. Thiadiazole vs. Isoxazole :

- Thiazole : Contains one sulfur and one nitrogen atom in the ring (e.g., N2-ethyl-N2-methylthiazole-2,5-diamine).

- Thiadiazole : Contains two nitrogen atoms and one sulfur atom (e.g., 1,3,4-thiadiazole derivatives in ).

- Isoxazole : Contains one oxygen and one nitrogen atom (e.g., isoxazole-3,5-diamines in ).

The heteroatom arrangement directly impacts electronic distribution, solubility, and binding affinity.

Substituent Effects

- Isoxazole-3,5-diamines : Substituents like electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance antibacterial activity .

- Thiadiazole-2-amine : Substituents such as 3,5-dimethylphenyl and methylsulfanyl groups contribute to planarity and intermolecular hydrogen bonding, critical for stability and bioactivity .

Antibacterial Activity

- Isoxazole-3,5-diamines : Compounds 178d–f () showed superior activity against E. coli and S. aureus compared to cloxacillin. Electron-withdrawing groups at para positions enhance potency .

- Implications for Thiazole Derivative : The ethyl/methyl groups (electron-donating) on the thiazole may reduce antibacterial efficacy unless balanced by other substituents.

Insecticidal/Fungicidal Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.